(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid
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Overview
Description
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to a 4-chlorophenyl group and a 2,3-difluorophenyl group. The presence of both chlorine and fluorine atoms in the phenyl rings imparts distinct reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2,3-difluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 2,3-difluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids or borinic acids.
Scientific Research Applications
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs and enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2,3-difluorophenyl)borinic acid involves its interaction with molecular targets through its boron atom. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transmetalation step, where the boron-bound aryl group is transferred to the palladium catalyst. This step is crucial for the formation of the carbon-carbon bond in the final product .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 2,3-Difluorophenylboronic acid
- (3,4-Difluorophenyl)boronic acid
Uniqueness
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct reactivity and stability compared to other boronic acids. The dual substitution pattern allows for selective reactions and applications that are not possible with simpler boronic acids .
Properties
CAS No. |
872495-76-6 |
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Molecular Formula |
C12H8BClF2O |
Molecular Weight |
252.45 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2,3-difluorophenyl)borinic acid |
InChI |
InChI=1S/C12H8BClF2O/c14-9-6-4-8(5-7-9)13(17)10-2-1-3-11(15)12(10)16/h1-7,17H |
InChI Key |
CUROKTVHDUDSCO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(C2=C(C(=CC=C2)F)F)O |
Origin of Product |
United States |
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